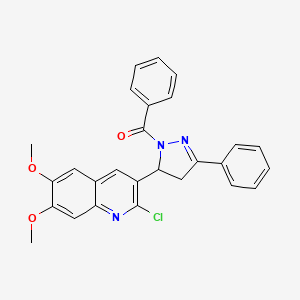
3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline is a useful research compound. Its molecular formula is C27H22ClN3O3 and its molecular weight is 471.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-2-chloro-6,7-dimethoxyquinoline is a synthetic derivative that combines the structural features of pyrazole and quinoline, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H18ClN3O2, with a molecular weight of 385.84 g/mol. The structure includes a chloro group at position 2 of the quinoline moiety and a benzoyl group attached to a dihydropyrazole ring, which may contribute to its biological efficacy.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the quinoline structure can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Apoptosis induction |
| Compound B | MCF-7 | 3.2 | Cell cycle arrest |
| Compound C | A549 | 4.5 | Inhibition of PI3K |
Kinase Inhibition
The compound has been studied for its potential as a kinase inhibitor. Kinases play crucial roles in signaling pathways related to cell growth and proliferation. The inhibition of specific kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
Case Study: Kinase Inhibition
A study evaluating the efficacy of similar compounds demonstrated that they effectively inhibited receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, which are often overexpressed in various cancers. The selectivity for these targets minimizes off-target effects, enhancing safety profiles in therapeutic applications.
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. Compounds with similar structures have shown activity against various bacterial strains, indicating potential as an antibiotic agent.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
The proposed mechanism of action for This compound involves the modulation of multiple signaling pathways:
- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, it disrupts phosphorylation processes critical for tumor cell survival.
- Induction of Apoptosis : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Regulation : It has been observed to cause G1 phase arrest in cancer cells, preventing them from proliferating.
Propiedades
IUPAC Name |
[3-(2-chloro-6,7-dimethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN3O3/c1-33-24-14-19-13-20(26(28)29-21(19)16-25(24)34-2)23-15-22(17-9-5-3-6-10-17)30-31(23)27(32)18-11-7-4-8-12-18/h3-14,16,23H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUBFXXMKZYJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














